Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate
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Overview
Description
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinate group, which is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with 2-hydroxypropan-2-yl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates.
Scientific Research Applications
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The phosphinate group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxypropan-2-yl phosphinate: Similar structure but different substituents, leading to variations in chemical behavior.
Phosphine oxides: Oxidized derivatives with distinct properties and applications.
Properties
CAS No. |
57483-32-6 |
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Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[ethoxy(ethyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C7H17O3P/c1-5-10-11(9,6-2)7(3,4)8/h8H,5-6H2,1-4H3 |
InChI Key |
HPJRVYXVPMHCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)C(C)(C)O |
Origin of Product |
United States |
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